molecular formula C17H20F3N3O4S B2448204 3-Phenyl-1-(1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034513-10-3

3-Phenyl-1-(1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2448204
CAS No.: 2034513-10-3
M. Wt: 419.42
InChI Key: PWHBGFXTEZOSLZ-UHFFFAOYSA-N
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Description

3-Phenyl-1-(1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme responsible for the rapid inactivation of incretin hormones such as Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, this compound prolongs the half-life of active incretins, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release, which makes it a valuable pharmacological tool for investigating novel pathways in type 2 diabetes mellitus research . The structural motif of the imidazolidine-2,4-dione core is a known pharmacophore for DPP-4 inhibition, while the 3,3,3-trifluoropropylsulfonyl group contributes to enhanced metabolic stability and binding affinity. This compound is primarily used in preclinical studies to elucidate the complex physiology of the incretin system, to validate DPP-4 as a therapeutic target, and to serve as a reference compound in the development and screening of new anti-diabetic agents. Its research applications extend to exploring potential cardioprotective and anti-inflammatory effects associated with DPP-4 inhibition, providing a multifaceted tool for metabolic disease research.

Properties

IUPAC Name

3-phenyl-1-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O4S/c18-17(19,20)8-11-28(26,27)21-9-6-13(7-10-21)22-12-15(24)23(16(22)25)14-4-2-1-3-5-14/h1-5,13H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHBGFXTEZOSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions optimize yield?

Answer:
The synthesis involves sequential sulfonation of the piperidine ring followed by coupling with the imidazolidine-dione core. Key steps include:

  • Sulfonation: Reacting trifluoropropyl sulfonyl chloride with piperidine derivatives under basic conditions (e.g., K₂CO₃) in aprotic solvents like dichloromethane .
  • Coupling: Use nucleophilic substitution or Buchwald-Hartwig amination for imidazolidine-dione attachment, optimizing temperatures (0–70°C) and catalysts (e.g., KI) to suppress side reactions .
  • Purification: Column chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol achieves >85% purity, with yields up to 89% under controlled exothermic conditions .

Basic: What analytical techniques confirm structural integrity and purity?

Answer:

  • Structural Confirmation:
    • NMR: ¹H/¹³C/¹⁹F NMR to verify trifluoropropyl, piperidine, and dione moieties.
    • HRMS: Exact mass determination (±2 ppm tolerance) .
  • Purity Assessment:
    • HPLC: Reverse-phase C18 column with methanol/sodium acetate buffer (65:35, pH 4.6) resolves impurities .
    • Elemental Analysis: C/H/N within ±0.4% of theoretical values .

Advanced: How to resolve contradictory solubility data across experimental setups?

Answer:

  • Polymorph Screening: XRPD and DSC identify crystalline forms affecting solubility .
  • Standardized Conditions: Use biorelevant media (FaSSIF/FeSSIF, 37°C) and USP rotating paddle method.
  • Statistical Analysis: Apply ANOVA to variables like pH, ionic strength, and particle size .

Advanced: What methods characterize polymorphic forms and their biological impact?

Answer:

  • Screening: Recrystallize from ethanol/acetonitrile at varying cooling rates.
  • Characterization:
    • XRPD: Resolves lattice differences.
    • DSC: Identifies melting points and enthalpic transitions .
  • Stability Testing: Accelerated conditions (40°C/75% RH) determine the stable form for formulation .

Intermediate: How to design enzymatic inhibition assays for kinase activity?

Answer:

  • Assay Conditions: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
  • Controls: Include staurosporine (positive) and vehicle (DMSO ≤1%).
  • IC₅₀ Determination: 8-point dose-response curves using ADP-Glo assays .

Advanced: What SAR strategies optimize the pharmacophore?

Answer:

  • Core Modifications: Introduce electron-withdrawing groups at the 3-phenyl position to enhance metabolic stability.
  • Piperidine Variations: Test sulfonyl analogs (methyl, phenyl) for target binding via SPR or ITC.
  • ADMET Profiling: Evaluate CYP inhibition and microsomal stability alongside potency .

Basic: How to profile impurities during scale-up synthesis?

Answer:

  • In-Process Controls: UPLC monitors reaction progression.
  • LC-MS: Identifies impurities ≥0.1%; preparative HPLC isolates key by-products.
  • Genotoxic Screening: Derivatization GC-MS for sulfonate esters .

Advanced: How to predict BBB penetration using in vitro models?

Answer:

  • MDCK-MDR1 Assay: Papp >5×10⁻⁶ cm/s and efflux ratio <2.5 indicate favorable penetration.
  • PAMPA-BBB: Validates passive diffusion.
  • P-gp Substrate Testing: Co-administer verapamil to assess transporter effects .

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